molecular formula C10H23Cl3N8 B1383756 N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride CAS No. 2097937-91-0

N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride

Cat. No. B1383756
M. Wt: 361.7 g/mol
InChI Key: QGTFXOBHXCTJQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride (NMMTS) is a compound that is used in scientific research and laboratory experiments. It is a white crystalline powder, and is a derivative of the 1H-1,2,4-triazole family. NMMTS is a versatile compound, and has a wide range of applications in scientific research.

Scientific Research Applications

  • Anticancer Properties
    • Field : Cancer Research
    • Application : The compound is used in the synthesis of p-cymene Ru(II) complexes, which have been tested for anticancer properties .
    • Methods : The structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .
    • Results : The anticancer activity of these complexes was tested on human ovarian cancer cell lines A2780 (cisplatin-sensitive) and A2780cis (cisplatin-resistant) .
  • Cytotoxic Evaluation

    • Field : Cancer Research
    • Application : Some hybrids of similar compounds exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
    • Methods : In vitro cytotoxic evaluation was conducted .
    • Results : The IC50 values ranged from 15.6 to 23.9 µM, compared with the reference drug doxorubicin (19.7 and 22.6 µM, respectively) .
  • Inducing Apoptosis

    • Field : Cancer Research
    • Application : Certain compounds similar to the one you mentioned have been found to induce apoptosis in BT-474 cells .
    • Methods : Detailed biological studies such as acridine orange/ethidium bromide (AO/EB), DAPI and annexin V-FITC/propidium iodide staining assay were conducted .
    • Results : The clonogenic assay revealed that the inhibition of colony formation in BT-474 cells by the compound was in a concentration-dependent manner .

properties

IUPAC Name

N-methyl-1-(2-methyl-1,2,4-triazol-3-yl)methanamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H10N4.3ClH/c2*1-6-3-5-7-4-8-9(5)2;;;/h2*4,6H,3H2,1-2H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTFXOBHXCTJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=NN1C.CNCC1=NC=NN1C.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl3N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride
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N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride
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N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride
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N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride
Reactant of Route 5
N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride
Reactant of Route 6
N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride

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